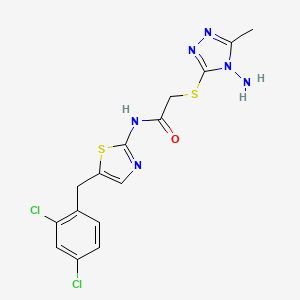

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N6OS2/c1-8-21-22-15(23(8)18)25-7-13(24)20-14-19-6-11(26-14)4-9-2-3-10(16)5-12(9)17/h2-3,5-6H,4,7,18H2,1H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCQGASPFWUGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation.

Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Coupling Reactions: The triazole and thiazole intermediates are then coupled through a nucleophilic substitution reaction, where the amino group of the triazole attacks the electrophilic carbon of the thiazole.

Final Acylation: The final step involves the acylation of the coupled intermediate with 2,4-dichlorobenzyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced triazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features make it a candidate for probing biological pathways.

Medicine

Medically, the compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs sharing core motifs (1,2,4-triazole, thiazole, or thiadiazole) or substitution patterns. Key differences in substituents, synthesis, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound’s 2,4-dichlorobenzyl group distinguishes it from analogs with non-halogenated (e.g., phenyl ) or heteroaromatic (e.g., thiophene ) substituents. The electron-withdrawing chlorine atoms likely enhance lipophilicity and receptor binding compared to electron-donating groups like methoxy . Triazole-thiazole hybrids (target compound) exhibit different electronic profiles compared to triazole-thiadiazole or triazole-oxadiazole hybrids , which may influence metabolic stability and target selectivity.

Synthetic Approaches :

- The target compound is synthesized via nucleophilic substitution (chloroacetamide + triazole-thiol) , whereas analogs like N'-substituted acetohydrazides require hydrazine hydrate and aromatic aldehydes. Yields for the target compound (68%) are comparable to similar procedures but lower than some optimized routes (e.g., 80–90% for simpler thiazoles ).

Biological Activity: While the target compound is noted for anticancer activity , analogs with thiadiazole-oxadiazole cores or pyridinyl substitutions may target different pathways (e.g., antimicrobial or kinase inhibition). The lack of explicit IC$_{50}$ data limits direct efficacy comparisons.

In contrast, thiophene-containing analogs may exhibit better solubility due to reduced steric bulk.

Research Findings and Implications

- Anticancer Potential: The dichlorobenzyl-thiazole motif in the target compound may enhance cytotoxicity via DNA intercalation or enzyme inhibition, as seen in chlorinated heterocycles .

- Synthetic Scalability : The moderate yield (68%) suggests room for optimization, such as using phase-transfer catalysts or microwave-assisted synthesis .

- Structure-Activity Relationships (SAR) :

Biological Activity

The compound 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole with various thiazole derivatives. The process typically employs solvents like ethanol and catalysts such as triethylamine. The yield of the synthesized compound is generally high, with crystallization confirming its structure through techniques like X-ray diffraction and NMR spectroscopy .

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives containing the triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported as low as 32.6 μg/mL, which is competitive with standard antibiotics .

Anticancer Properties

The triazole scaffold is known for its cytostatic effects. Studies have demonstrated that compounds similar to the target molecule can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways critical for tumor growth .

Anti-inflammatory Effects

Compounds featuring the triazole ring have also been associated with anti-inflammatory activities. These effects are attributed to the ability of these compounds to modulate cytokine release and inhibit inflammatory mediators .

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against a panel of microbial strains. The results demonstrated that certain derivatives exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli, indicating potent antimicrobial activity .

- Cytotoxic Activity in Cancer Models : In vitro studies using human cancer cell lines revealed that specific derivatives of triazole-thiazole compounds led to a significant reduction in cell viability compared to control groups. The IC50 values suggest a strong potential for development into therapeutic agents for cancer treatment .

- Inflammatory Response Modulation : Research involving animal models showed that administration of triazole derivatives resulted in decreased levels of pro-inflammatory cytokines in serum, suggesting their potential use in treating inflammatory diseases .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.